Ethyl 4-cyclohexyl-3-oxobutanoate

Catalog No.
S802997
CAS No.
64127-44-2
M.F
C12H20O3
M. Wt
212.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-cyclohexyl-3-oxobutanoate

CAS Number

64127-44-2

Product Name

Ethyl 4-cyclohexyl-3-oxobutanoate

IUPAC Name

ethyl 4-cyclohexyl-3-oxobutanoate

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h10H,2-9H2,1H3

InChI Key

OQRIUDRGMXITRM-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CC1CCCCC1

Canonical SMILES

CCOC(=O)CC(=O)CC1CCCCC1

Limitations of information:

Further exploration:

For a more comprehensive understanding of potential applications, researchers could:

  • Consult scientific databases: Resources like SciFinder or Reaxys might provide information on the use of Ethyl 4-cyclohexyl-3-oxobutanoate in published research papers [, ].
  • Contact chemical suppliers: Companies selling Ethyl 4-cyclohexyl-3-oxobutanoate might have insights into its common applications based on customer inquiries [].

Ethyl 4-cyclohexyl-3-oxobutanoate is a chemical compound with the molecular formula C12H20O3C_{12}H_{20}O_{3} and a molecular weight of approximately 212.29 g/mol. It features a cyclohexyl group attached to the fourth carbon of a butanoate chain, with a keto group at the third position. This structure contributes to its unique properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

Typical of esters and ketones. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Condensation Reactions: It can react with other carbonyl compounds in aldol condensation reactions to form larger molecules.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.

Ethyl 4-cyclohexyl-3-oxobutanoate can be synthesized through several methods:

  • Condensation Reaction: A common method involves the condensation of cyclohexanone with ethyl acetoacetate in the presence of a base catalyst.
  • Michael Addition: Another approach is using Michael addition reactions where ethyl acetoacetate reacts with an appropriate Michael acceptor.
  • Direct Esterification: The direct esterification of cyclohexanecarboxylic acid with ethanol under acidic conditions can also yield this compound .

Ethyl 4-cyclohexyl-3-oxobutanoate has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds.
  • Pharmaceuticals: Given its structural characteristics, it may be explored for developing new therapeutic agents.
  • Flavoring and Fragrance: Compounds like this are often evaluated for their sensory properties in flavoring and fragrance formulations .

  • Enzyme Inhibition: Understanding how these compounds inhibit specific enzymes could reveal their therapeutic potential.
  • Receptor Binding: Investigating binding affinity to various receptors may elucidate their pharmacodynamics and therapeutic effects .

Similar Compounds: Comparison

Ethyl 4-cyclohexyl-3-oxobutanoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-oxobutanoateC5H8O3C_5H_8O_3Lacks cyclohexyl group; simpler structure
Ethyl 4-bromo-3-oxobutanoateC5H8BrO3C_5H_8BrO_3Contains bromine; used in synthetic applications
Ethyl 4-cyclopentyl-3-oxobutanoateC11H18O3C_{11}H_{18}O_{3}Similar cyclopentyl structure; slightly different properties

These compounds highlight the uniqueness of ethyl 4-cyclohexyl-3-oxobutanoate due to its cyclohexyl substituent, which may impart distinctive physical and chemical properties compared to others in its class .

XLogP3

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Wikipedia

Ethyl 4-cyclohexyl-3-oxobutanoate

Dates

Modify: 2023-08-16

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